

Physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine

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Compound of Interest

Compound Name: 5-Chloro-6-methoxypyridin-3-amine

Cat. No.: B599975

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-6-methoxypyridin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypyridin-3-amine is a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. As a chemical intermediate, its physicochemical properties are critical determinants of its reactivity, bioavailability, and suitability for further synthetic modifications. This document provides a comprehensive overview of the known physicochemical characteristics of this compound, intended to support research and development activities. All presented data is based on predicted or computed values from publicly available chemical databases.

Chemical Identity

The fundamental identification parameters for **5-Chloro-6-methoxypyridin-3-amine** are summarized below.

Identifier	Value	Source
IUPAC Name	5-chloro-6-methoxypyridin-3-amine	[1]
CAS Number	158387-20-3	[1][2][3]
Molecular Formula	C ₆ H ₇ ClN ₂ O	[1]
SMILES	<chem>COC1=C(C=C(C=N1)N)Cl</chem>	[1][4]
InChI	InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3	[1][4]
InChIKey	XSUGEKNUDFVPPO-UHFFFAOYSA-N	[1][4]

Physicochemical Properties

The key physicochemical properties of **5-Chloro-6-methoxypyridin-3-amine** are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the available quantitative data.

Physical and Chemical Constants

These properties define the compound's physical state, stability, and fundamental chemical characteristics.

Property	Value	Source
Molecular Weight	158.58 g/mol	[1]
Monoisotopic Mass	158.0246905 Da	[1]
Boiling Point	284.0 ± 35.0 °C (Predicted)	[2]
Density	1.311 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	2.12 ± 0.10 (Predicted)	[2]
Storage Temperature	Keep in dark place, Inert atmosphere, Room temperature	[2]

Computational Descriptors

These descriptors are calculated to predict the molecule's behavior in biological systems, particularly concerning membrane permeability and solubility.

Property	Value	Source
XLogP3-AA (logP)	1.1	[1]
Polar Surface Area	48.1 Å ²	[1]
Heavy Atom Count	10	[1]

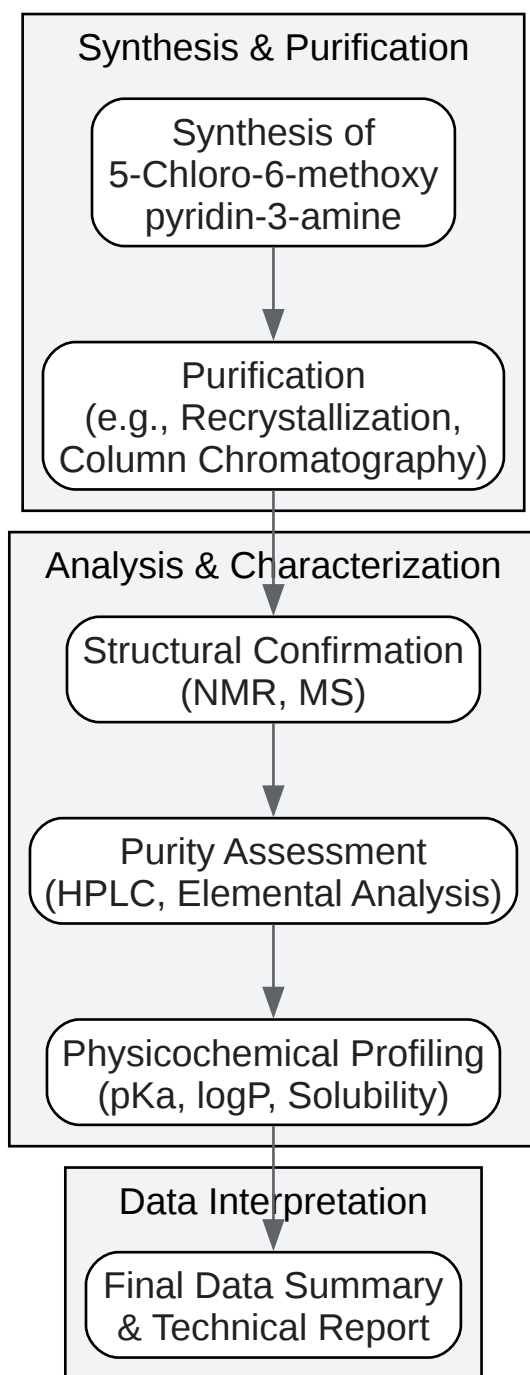
Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of **5-Chloro-6-methoxypyridin-3-amine** are not detailed in the available literature, standard methodologies for characterizing similar aminopyridine compounds are well-established. The following represents typical experimental approaches that would be employed.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or intermediate compound like **5-Chloro-6-methoxypyridin-3-amine** involves synthesis followed by a series of analytical tests to confirm

its structure, purity, and key properties.



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Caption: General experimental workflow for compound characterization.

Determination of pKa

The pKa, or acid dissociation constant, is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.

- Methodology: Potentiometric Titration
 - Sample Preparation: A precise amount of **5-Chloro-6-methoxypyridin-3-amine** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
 - Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is continuously monitored using a calibrated pH electrode.
 - Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized. Specialized software is often used to calculate the precise pKa value from the titration data.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and oral absorption.

- Methodology: Shake-Flask Method (OECD 107)
 - System Preparation: n-Octanol and water are pre-saturated with each other.
 - Partitioning: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two immiscible phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
 - Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Structure-Property Relationships

The physicochemical properties of **5-Chloro-6-methoxypyridin-3-amine** are a direct consequence of its distinct structural features. The interplay between the pyridine core and its substituents dictates its overall chemical personality.



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Caption: Relationship between structure and key physicochemical properties.

- **Pyridine Ring:** Forms the core aromatic scaffold, contributing to the overall polar surface area and providing a basic nitrogen atom within the ring system.
- **Amino Group (-NH₂):** As the primary amine, this group is the main determinant of the compound's basicity (pKa). It also acts as a strong hydrogen bond donor, influencing solubility in polar solvents.
- **Chloro Group (-Cl):** This electron-withdrawing group modulates the basicity of the pyridine ring and the amino group. Its presence significantly increases the lipophilicity (logP) of the molecule.
- **Methoxy Group (-OCH₃):** The ether oxygen can act as a hydrogen bond acceptor. This group also influences the electronic properties and lipophilicity of the molecule.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of **5-Chloro-6-methoxypyridin-3-amine** based on available computational data. These parameters, including its predicted pKa, logP, and molecular weight, are essential for planning synthetic routes, designing new analogues, and predicting the compound's behavior in biological assays. The outlined experimental protocols offer a standard framework for the empirical validation of these properties, a critical step in any drug discovery and development pipeline.

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